Home > Products > Screening Compounds P63655 > Benzyl-alpha-galnac
Benzyl-alpha-galnac - 3554-93-6

Benzyl-alpha-galnac

Catalog Number: EVT-313134
CAS Number: 3554-93-6
Molecular Formula: C15H21NO6
Molecular Weight: 311.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzyl-alpha-GalNAc is a chemical compound utilized in scientific research as an inhibitor of O-linked glycosylation. [, ] O-linked glycosylation is a vital cellular process where sugar molecules are attached to proteins, influencing their structure and function. Benzyl-alpha-GalNAc specifically targets this process, making it a valuable tool for studying the role of O-glycosylation in various biological processes. [, ]

T Antigen (Galβ3GalNAc)

Compound Description: T antigen, also known as Galβ3GalNAc, is a disaccharide carbohydrate antigen consisting of galactose (Gal) linked β1-3 to N-acetylgalactosamine (GalNAc). It serves as a precursor for many O-linked oligosaccharides and can be recognized by peanut agglutinin (PNA) lectin. [, , , ]

Relevance: Benzyl-α-GalNAc treatment leads to an increase in T antigen expression on the surface of various cell types. This is because Benzyl-α-GalNAc inhibits the further elongation of O-glycans, leading to an accumulation of shorter structures like T antigen. [, , , ]

Tn Antigen (GalNAcα-Thr/Ser)

Compound Description: Tn antigen refers to N-acetylgalactosamine (GalNAc) α-linked to a serine (Ser) or threonine (Thr) residue of a protein. It represents the simplest form of O-glycosylation and serves as the initial substrate for the biosynthesis of more complex O-linked oligosaccharides. [, ]

Relevance: Similar to T antigen, treatment with Benzyl-α-GalNAc results in the accumulation of Tn antigen on cell surfaces. This accumulation is a direct consequence of Benzyl-α-GalNAc's inhibitory effect on the enzymes responsible for the elongation of O-glycans from the Tn antigen starting point. [, ]

Sialyl Lewis a (sLea)

Compound Description: Sialyl Lewis a (sLea) is a tetrasaccharide carbohydrate antigen consisting of sialic acid (NeuAc) α2-3 linked to galactose (Gal), which is β1-3 linked to N-acetylglucosamine (GlcNAc) with fucose (Fuc) α1-4 linked to the same GlcNAc. sLea is recognized by E-selectin and is involved in cell adhesion processes. [, , , ]

Relevance: Treatment of cells with Benzyl-α-GalNAc decreases the expression of sialyl Lewis a (sLea) on cell surfaces. This decrease can be attributed to Benzyl-α-GalNAc's disruption of O-glycan elongation, ultimately limiting the availability of precursors necessary for sLea synthesis. [, , , ]

Sialyl Lewis x (sLex)

Compound Description: Sialyl Lewis x (sLex) is a tetrasaccharide carbohydrate antigen structurally similar to sLea. It consists of sialic acid (NeuAc) α2-3 linked to galactose (Gal), which is β1-4 linked to N-acetylglucosamine (GlcNAc) with fucose (Fuc) α1-3 linked to the same GlcNAc. sLex is also involved in cell adhesion processes. [, ]

Relevance: In contrast to sLea, treatment with Benzyl-α-GalNAc can lead to an increase in sLex expression, particularly in certain cell types. This contrasting effect likely arises from the altered availability of precursors caused by Benzyl-α-GalNAc, favoring the synthesis of sLex over sLea. [, ]

Poly-N-acetyllactosamines

Compound Description: Poly-N-acetyllactosamines are repeating disaccharide units of galactose (Gal) β1-4 linked to N-acetylglucosamine (GlcNAc). These structures can be found on both N- and O-linked glycans and play roles in cell-cell interactions and signaling. []

Relevance: Treatment of cells with Benzyl-α-GalNAc can enhance the expression of poly-N-acetyllactosamines. This enhancement is likely due to Benzyl-α-GalNAc's inhibition of O-glycan branching, leading to a greater availability of precursors for poly-N-acetyllactosamine chain elongation. []

Overview

Benzyl-alpha-galactosamine, also referred to as benzyl-alpha-N-acetylgalactosamine, is a synthetic carbohydrate derivative that plays a significant role in biochemical research and applications. This compound is characterized by its structural similarity to natural sugars, particularly N-acetylgalactosamine, which is a crucial component in glycoproteins and glycolipids. Benzyl-alpha-galactosamine serves as a substrate in various enzymatic reactions and is utilized in studies related to glycosylation processes and carbohydrate-protein interactions.

Source

Benzyl-alpha-galactosamine can be synthesized through various chemical methods, often involving the manipulation of galactose derivatives. The compound is not typically found in nature but can be derived from naturally occurring sugars through chemical modifications.

Classification

Benzyl-alpha-galactosamine falls under the category of glycosides, specifically as an N-acetyl derivative of galactosamine. It is classified as a carbohydrate and is often used in biochemical assays due to its ability to mimic natural substrates involved in glycosylation.

Synthesis Analysis

Methods

The synthesis of benzyl-alpha-galactosamine can be achieved through several methodologies, primarily focusing on glycosylation reactions. Common techniques include:

  • Chemical Synthesis: This involves the direct alkylation of galactosamine derivatives with benzyl halides.
  • Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the transfer of sugar moieties to acceptor molecules, allowing for more selective and efficient synthesis.

Technical Details

One effective method for synthesizing benzyl-alpha-galactosamine involves the use of a β-galactosidase enzyme produced by genetically modified microorganisms, which can facilitate the transgalactosylation of lactose to yield the desired product. This method has been shown to produce high yields with minimal by-products .

Molecular Structure Analysis

Data

The compound exhibits specific stereochemistry at its anomeric carbon, which is crucial for its biological activity. The configuration influences its interaction with enzymes and other biomolecules.

Chemical Reactions Analysis

Reactions

Benzyl-alpha-galactosamine participates in various chemical reactions typical of carbohydrates, including:

  • Glycosidic Bond Formation: It can act as a donor in glycosylation reactions where it transfers its sugar moiety to other acceptors.
  • Hydrolysis: Under acidic or enzymatic conditions, it can hydrolyze back into its constituent parts.

Technical Details

The reactivity of benzyl-alpha-galactosamine can be enhanced by modifying reaction conditions such as pH and temperature, which can influence the kinetics of glycosidic bond formation and cleavage .

Mechanism of Action

Process

The mechanism by which benzyl-alpha-galactosamine exerts its effects primarily involves its role as a substrate for glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donors (like nucleotide sugars) to specific acceptor molecules.

Data

Studies have shown that benzyl-alpha-galactosamine can inhibit certain glycosylation pathways by competing with natural substrates, thereby providing insights into enzyme specificity and substrate recognition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Melting Point: Typically ranges around 120-130 °C.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo typical carbohydrate reactions such as oxidation and reduction.

Relevant analyses using techniques like nuclear magnetic resonance spectroscopy have confirmed the structural integrity and purity of synthesized benzyl-alpha-galactosamine .

Applications

Benzyl-alpha-galactosamine has several scientific uses:

  • Biochemical Research: It serves as a model substrate for studying glycosylation processes.
  • Drug Development: Its derivatives are explored for potential therapeutic applications in immunology due to their ability to modulate immune responses.
  • Diagnostic Tools: Used in assays to study enzyme activity related to carbohydrate metabolism.
Introduction to Benzyl-α-GalNAc in Glycobiology and Oncology

Role of O-Glycosylation in Mucin-Dependent Cellular Processes

O-linked glycosylation initiates with the covalent attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues of mucin-type proteins. This post-translational modification serves as the foundation for elaborating complex carbohydrate structures that govern critical biological functions. Mucins form a protective glycocalyx barrier on epithelial surfaces, regulating hydration, lubrication, and pathogen defense. Their extended conformation arises from dense clustering of O-glycans on tandem repeat domains, creating a steric barrier that modulates ligand accessibility to underlying receptors [1] [6].

In oncogenesis, malignant transformation drives aberrant O-glycosylation characterized by:

  • Truncated glycans: Premature sialylation generates tumor-associated antigens like sialyl-Thomsen-nouveau (sialyl-Tn), terminating further chain elongation [5].
  • Altered terminal motifs: Overexpression of sialyl-Lewis^X^ and sialyl-Lewis^A^ facilitates endothelial adhesion and hematogenous metastasis [2].
  • Hyperexpression: Tumor cells exhibit 30-100-fold higher membrane-bound mucin density compared to healthy epithelia, particularly mucin 1 [7].

Mechanistically, these changes directly impact cancer progression. Truncated O-glycans on mucin 1 disrupt E-cadherin-mediated cell adhesion, promoting dissociation from primary sites. Sialylated Lewis antigens serve as ligands for E-selectin on endothelial cells, enabling circulating tumor cell arrest and extravasation. Additionally, the physical barrier created by hypertrophied mucin layers sterically hinders chemotherapeutic agents from reaching intracellular targets, contributing to drug resistance [3] [7].

Table 1: Functional Consequences of Aberrant Mucin O-Glycosylation in Cancer

Glycosylation AlterationMolecular ConsequencePathological Impact
Truncated O-glycans (e.g., sialyl-Tn)Loss of cell polarity complexesEnhanced migration and invasion
Sialyl-Lewis^X/A^ overexpressionE-selectin binding affinity increasedHematogenous metastasis
Mucin 1 hyperexpressionSteric hindrance of membrane receptorsImmune evasion and drug resistance

Historical Development of Benzyl-α-GalNAc as a Glycosylation Inhibitor

Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (benzyl-α-GalNAc) emerged as a strategic inhibitor following seminal studies on competitive substrate analogs. Initial biochemical characterization revealed its unique mechanism: intracellular metabolization converts benzyl-α-GalNAc into Galβ1-3GalNAc-α-O-benzyl, a structural mimic that potently inhibits β1-3-galactosyltransferase and α2-3-sialyltransferase activities. This dual inhibition stalls O-glycan elongation beyond the initial GalNAc-O-Ser/Thr (Tn antigen) or Galβ1-3GalNAc (T antigen) stages [1].

Key milestones in its research application include:

  • Early in vitro validation (1992): Treatment of human HM7 colon carcinoma cells with 2 millimolar benzyl-α-GalNAc for 48 hours reduced sialyl-Lewis^A^ expression by >60%, concomitantly increasing T-antigen exposure as detected by peanut agglutinin binding [2].
  • Mechanistic elucidation (1995): Huet and colleagues demonstrated that the metabolite Galβ1-3GalNAc-α-O-benzyl competitively inhibits Galβ1-3GalNAc α2,3-sialyltransferase (ST3Gal-I) with a Ki of 0.45 millimolar, explaining the blockade in sialylation [1].
  • Functional expansion (2007): Studies in pancreatic adenocarcinoma models revealed that benzyl-α-GalNAc pre-treatment (5 millimolar, 72 hours) restored 5-fluorouracil cytotoxicity by reducing mucin 1 barrier thickness from ~500 nanometers to <200 nanometers, enhancing drug penetration [7].

Table 2: Research Evolution of Benzyl-α-GalNAc as a Mechanistic Probe

YearExperimental ModelCritical FindingResearch Impact
1992HM7 human colon cancer cells80% reduction in sialyl-Lewis^A^ expressionEstablished antigen modulation capability
1995HT-29 mucus-secreting cellsIdentification of Galβ1-3GalNAc-α-O-benzyl as sialyltransferase inhibitorDefined biochemical mechanism
2007Capan-1 pancreatic cancer cells3.5-fold increase in 5-fluorouracil uptake post-treatmentValidated chemosensitization utility
2015LX-2 hepatic stellate cellsCollagen I/III downregulation via O-glycosylation inhibitionExpanded application to fibrotic disease

Recent applications leverage benzyl-α-GalNAc to interrogate glycobiological mechanisms beyond oncology. In hepatic fibrosis models, 4 millimolar treatment for 48 hours suppressed collagen I/III expression by >70% via disruption of transforming growth factor-beta receptor O-glycosylation, revealing glycosylation-dependent signaling in extracellular matrix remodeling [4]. This exemplifies the compound’s utility in deconvoluting complex glycosylation-dependent processes across disease states.

Properties

CAS Number

3554-93-6

Product Name

Benzyl-alpha-galnac

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1

InChI Key

SKOZFDIGKDPQBO-QMIVOQANSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Synonyms

enzyl N-acetyl-alpha-D-galactosaminide
benzyl-alpha-GalNAc
benzyl-alpha-N-acetylgalactosamine
Bz-alpha-GalNAc
GalNAc-alpha-O-benzyl

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.